(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride
Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride is a piperazine-derived compound featuring a cyclopropyl-hydroxyethyl substituent, a 2-fluorophenyl methanone group, and a hydrochloride counterion. Piperazine derivatives are widely recognized in medicinal chemistry for their versatility in targeting receptors such as histamine, serotonin, and dopamine, often influencing therapeutic applications in antipsychotics, antihistamines, and antimicrobial agents .
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDDSAHKBGHHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride, with the CAS number 1396891-74-9, is a synthetic piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 342.8840 g/mol
- SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties that may influence:
- Dopaminergic Activity : The piperazine moiety is known to interact with dopamine receptors, potentially modulating dopaminergic signaling pathways.
- Serotonergic Activity : Similar structures have shown affinity for serotonin receptors, which could be relevant for mood regulation and anxiety disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In Vitro Studies
Research has indicated that (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride displays significant activity against various microbial strains. For instance:
- Antifungal Activity : In vitro assays demonstrated effective inhibition against Cytospora sp. and C. gloeosporioides, with IC50 values comparable to established antifungal agents .
| Microbial Strain | IC50 (μg/mL) |
|---|---|
| Cytospora sp. | 11.91 |
| C. gloeosporioides | 14.92 |
| A. solani | 16.98 |
Case Studies
A notable study involving the compound focused on its role as a potential dual inhibitor of SIK2/SIK3 kinases, which are implicated in various cancer pathways. The compound exhibited selective inhibition, suggesting a promising avenue for cancer therapeutics .
Toxicological Profile
The safety profile of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride has been evaluated in several studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Analysis
Key structural comparisons are drawn from piperazine-based compounds with variations in aromatic substituents, side chains, and counterions. Below is a detailed analysis:
Key Findings
- Fluorine vs. However, chlorine in other derivatives (e.g., antifungal agents) demonstrates higher electrophilic reactivity, which could favor covalent interactions with microbial targets .
- Hydrochloride Salt: Enhances aqueous solubility relative to non-salt forms (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone), facilitating oral bioavailability .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: Fluorine atoms are known to resist oxidative metabolism, which may extend the half-life of the target compound compared to chlorinated derivatives .
- Receptor Selectivity : The cyclopropyl group’s rigidity could improve selectivity for serotonin or dopamine receptors over histamine receptors, distinguishing it from cetirizine-like antihistamines .
Methodological Considerations in Similarity Assessment
Structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based analyses) highlight shared pharmacophores (piperazine core) but divergent substituent effects. For instance, the target compound’s fluorine and cyclopropyl groups align with "scaffold hopping" strategies to optimize existing drug profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
